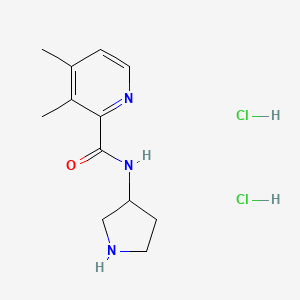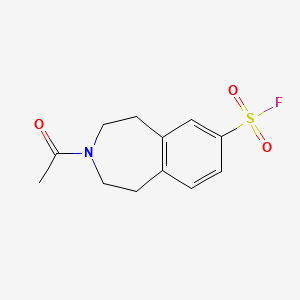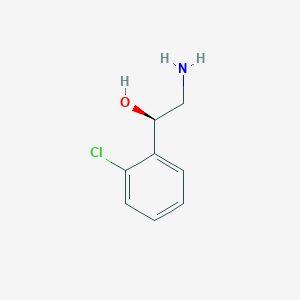
2-Bromo-4-(pyrrolidin-3-yl)-1,3-thiazoledihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is a heterocyclic compound that contains bromine, pyrrolidine, and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide typically involves the reaction of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-azido-4-(pyrrolidin-3-yl)-1,3-thiazole or 2-thiocyanato-4-(pyrrolidin-3-yl)-1,3-thiazole.
Oxidation: Formation of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole sulfoxide or sulfone.
Reduction: Formation of 4-(pyrrolidin-3-yl)-1,3-thiazole or modified pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in binding to the target sites, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-(pyrrolidin-3-yl)pyridine
- 2-bromo-4-(pyrrolidin-3-yl)benzothiazole
- 2-chloro-4-(pyrrolidin-3-yl)-1,3-thiazole
Uniqueness
2-bromo-4-(pyrrolidin-3-yl)-1,3-thiazole dihydrobromide is unique due to the presence of both bromine and thiazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H11Br3N2S |
|---|---|
Peso molecular |
394.96 g/mol |
Nombre IUPAC |
2-bromo-4-pyrrolidin-3-yl-1,3-thiazole;dihydrobromide |
InChI |
InChI=1S/C7H9BrN2S.2BrH/c8-7-10-6(4-11-7)5-1-2-9-3-5;;/h4-5,9H,1-3H2;2*1H |
Clave InChI |
OWTFVJABJZQXOS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CSC(=N2)Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)


![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)







